molecular formula C13H21F2NO4 B2862303 4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid CAS No. 1519149-94-0

4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Cat. No. B2862303
CAS RN: 1519149-94-0
M. Wt: 293.311
InChI Key: RJNQACRWAFGVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H21F2NO4 and its molecular weight is 293.311. The purity is usually 95%.
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Scientific Research Applications

Environmental Persistence and Bioaccumulation

Perfluorinated acids, including PFCAs and PFASs, are known for their environmental persistence and have been detected in various wildlife across the globe. The bioaccumulation potential of these compounds is directly related to the length of the fluorinated carbon chain. Research indicates that PFASs are more bioaccumulative than PFCAs of the same fluorinated carbon chain length. However, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria. More research is necessary to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains, as these may exhibit partitioning behavior similar to or greater than perfluorooctane sulfonate (PFOS) (Conder et al., 2008).

Environmental and Health Risks of Fluorinated Alternatives

The transition to replace long-chain PFCAs and PFASs with fluorinated alternatives has been ongoing since 2000. However, information on these replacements, including their chemical identities, environmental releases, persistence, and exposure to biota and humans, remains limited. It is unclear whether fluorinated alternatives are safe for humans and the environment. This highlights the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

Many polyfluoroalkyl chemicals are potential precursors to perfluoroalkyl acid (PFAA) precursors. When released into the environment, microbial degradation can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS. These PFAAs are subject to regulations due to their toxic profiles. The microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates are crucial areas of research to evaluate the environmental fate and effects of these precursors and their links to PFSAs and PFCAs (Liu & Mejia Avendaño, 2013).

Developmental Toxicity

Perfluoroalkyl acids such as PFOS and PFOA have applications in numerous industrial and consumer products. The developmental toxicity of these compounds in rodents has prompted consideration of their relevance to human health risk. This area of research suggests several avenues that would further support the risk assessment of these perfluorinated organic chemicals (Lau et al., 2004).

properties

IUPAC Name

4-(2,2-difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-13(5-7-16,10(17)18)8-9(14)15/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNQACRWAFGVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid

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